N-(4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16304047
InChI: InChI=1S/C15H13FN4OS2/c1-20-14(12-3-2-8-22-12)18-19-15(20)23-9-13(21)17-11-6-4-10(16)5-7-11/h2-8H,9H2,1H3,(H,17,21)
SMILES:
Molecular Formula: C15H13FN4OS2
Molecular Weight: 348.4 g/mol

N-(4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16304047

Molecular Formula: C15H13FN4OS2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C15H13FN4OS2
Molecular Weight 348.4 g/mol
IUPAC Name N-(4-fluorophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C15H13FN4OS2/c1-20-14(12-3-2-8-22-12)18-19-15(20)23-9-13(21)17-11-6-4-10(16)5-7-11/h2-8H,9H2,1H3,(H,17,21)
Standard InChI Key UHJFWZXVNWWPEV-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=CS3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure (C<sub>16</sub>H<sub>14</sub>F<sub>1</sub>N<sub>4</sub>OS<sub>2</sub>) comprises:

  • A 1,2,4-triazole ring substituted with:

    • Methyl group at position 4

    • Thiophen-2-yl group at position 5

  • Sulfanyl bridge linking the triazole to an acetamide moiety

  • N-(4-fluorophenyl) group on the acetamide nitrogen .

Spectroscopic Characterization

Key spectral data from analogous triazole derivatives include:

  • IR: Peaks at 3,315 cm<sup>−1</sup> (N–H stretch), 1,709 cm<sup>−1</sup> (C=O), and 534 cm<sup>−1</sup> (C–S) .

  • <sup>1</sup>H NMR: Signals at δ 2.45 (s, 3H, CH<sub>3</sub>), δ 7.1–7.8 (m, aromatic protons) .

  • Mass spectrometry: Molecular ion peak at m/z 428.5 .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions (Figure 1):

  • Triazole ring formation: Cyclization of thiosemicarbazide derivatives under basic conditions .

  • Thiophene incorporation: Suzuki-Miyaura coupling or nucleophilic substitution .

  • Acetamide functionalization: Reaction of chloroacetyl chloride with 4-fluoroaniline .

Representative protocol:

  • Step 1: React 4-methyl-3-thiosemicarbazide with thiophene-2-carbonyl chloride in NaOH/EtOH to form the triazole-thiophene intermediate .

  • Step 2: Treat with chloroacetyl chloride and 4-fluoroaniline in toluene/TEA to yield the final product .

Industrial-Scale Considerations

ParameterLaboratory ScaleIndustrial Scale
Yield58–72% 85–90% (continuous flow)
PurificationColumn chromatographyCrystallization
Solvent Recovery<50%>95% (distillation)

Biological Activities

Microbial StrainMIC (μg/mL)Reference Compound
Staphylococcus aureus12.5Ciprofloxacin (1.56)
Escherichia coli25.0Ampicillin (6.25)
Candida albicans50.0Fluconazole (3.12)

Mechanistic studies suggest triazole-thiophene hybrids disrupt microbial cell wall synthesis by inhibiting penicillin-binding proteins .

Anti-Inflammatory Activity

In murine models, related compounds reduced TNF-α production by 62% at 10 mg/kg (vs. 78% for dexamethasone) . The sulfanyl-acetamide moiety may interact with NF-κB signaling pathways.

Pharmacokinetic Profiling

ADME Properties

ParameterValueMethod
LogP3.2 ± 0.3HPLC
Plasma Protein Binding89.4%Equilibrium dialysis
t<sub>1/2</sub> (rat)4.7 hLC-MS/MS

Metabolic Pathways

Primary metabolites identified via human liver microsomes:

  • Oxidation: Sulfoxide formation (major)

  • Hydrolysis: Acetamide cleavage (minor)

Comparative Analysis of Triazole Derivatives

CompoundStructural FeaturesBioactivity (IC<sub>50</sub>)
N-(4-Fluorophenyl)-2-{[4-methyl-5...Methyl, thiophene, fluorophenylAntimicrobial: 12.5 μg/mL
N-(3-Chloro-4-fluorophenyl)-2-{[4...Chloro, pyridineAnticancer: 8.7 μM
2-{[4-Ethyl-5-(thiophen-2-yl)...}Ethyl, thiopheneAnti-inflammatory: 15.2 μM

Future Directions

  • Structure-Activity Relationship (SAR): Systematic modification of the thiophene and fluorophenyl groups.

  • Targeted Drug Delivery: Liposomal encapsulation to enhance solubility (logP >3 limits oral bioavailability) .

  • Toxicological Studies: Chronic toxicity profiling in non-rodent species.

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